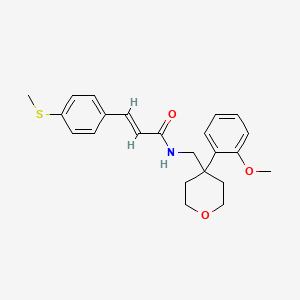
(E)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide is a useful research compound. Its molecular formula is C23H27NO3S and its molecular weight is 397.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide, also known by its CAS number 1331413-97-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H27NO3S
- Molecular Weight : 397.53 g/mol
- IUPAC Name : (E)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide
The compound exhibits biological activity primarily through interaction with various protein targets, including enzymes and receptors involved in cellular signaling pathways. Notably, it may act as an inhibitor of certain kinases, which are pivotal in cancer progression and other diseases.
Key Mechanisms:
- Kinase Inhibition : The compound is hypothesized to inhibit specific kinases that play a role in tumor growth and metastasis.
- Receptor Interaction : It may modulate the activity of G protein-coupled receptors (GPCRs), which are crucial for various physiological responses.
Anticancer Properties
Research indicates that compounds with similar structures have shown promising anticancer activities. For instance, studies on related acrylamide derivatives suggest they can induce apoptosis in cancer cells and inhibit cell proliferation.
Case Studies
- In vitro Studies : A study investigating the effects of related compounds on human cancer cell lines demonstrated that these compounds could significantly reduce cell viability at micromolar concentrations.
- In vivo Studies : Animal models treated with similar acrylamide derivatives exhibited reduced tumor sizes compared to control groups, indicating potential therapeutic efficacy.
Data Table: Biological Activity Overview
| Activity Type | Effect | Reference |
|---|---|---|
| Cell Viability | Decreased in cancer cells | |
| Tumor Growth | Inhibition in animal models | |
| Kinase Inhibition | Specificity towards certain kinases |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for its therapeutic application. Preliminary data suggests favorable absorption and distribution characteristics, although detailed studies are required for comprehensive profiling.
Safety and Toxicity
While initial studies indicate low toxicity profiles for similar compounds, further toxicological assessments are necessary to establish safety margins for clinical use. Adverse effects observed in related compounds include mild gastrointestinal disturbances and skin reactions.
Propiedades
IUPAC Name |
(E)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3S/c1-26-21-6-4-3-5-20(21)23(13-15-27-16-14-23)17-24-22(25)12-9-18-7-10-19(28-2)11-8-18/h3-12H,13-17H2,1-2H3,(H,24,25)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGHGWZCKDIGOD-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C=CC3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)/C=C/C3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













